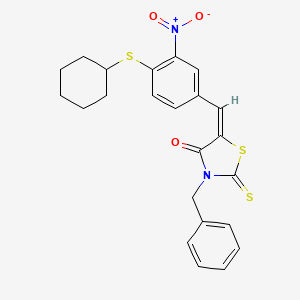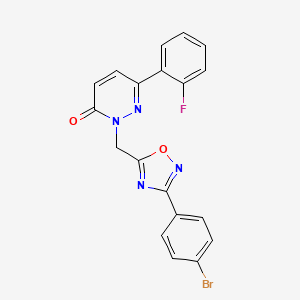
2-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C19H12BrFN4O2 and its molecular weight is 427.233. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activities
The synthesis of heterocycles, including pyridazinones and oxadiazoles, has been explored for their potential antimicrobial and antifungal activities. These compounds, due to their structural complexity, have shown effectiveness against various bacterial and fungal strains, making them promising candidates for the development of new antimicrobial agents. Studies indicate that the structural elements of these compounds can be fine-tuned to enhance their biological activities, offering a pathway for the development of novel antimicrobial and antifungal therapies (Abou-Elmagd et al., 2015).
Anticancer, Antiangiogenic, and Antioxidant Properties
Pyridazinone derivatives have also been investigated for their anticancer, antiangiogenic, and antioxidant properties. Certain derivatives show inhibitory effects on the viability of various human cancer cell lines, suggesting potential therapeutic applications in oncology. Furthermore, some compounds exhibit potent antiangiogenic activity, which could be beneficial in the treatment of diseases characterized by abnormal angiogenesis, such as cancer. The antioxidant activities of these compounds add another layer of potential therapeutic benefit, particularly in diseases where oxidative stress plays a key role (Kamble et al., 2015).
Insecticidal Activity
Research into anthranilic diamides analogs containing oxadiazole rings has uncovered significant insecticidal activities against specific pests, such as the diamondback moth. These findings open up avenues for the development of new insecticides that could help address the challenges of pest resistance and environmental impact associated with traditional insecticidal agents (Qi et al., 2014).
Anti-avian Influenza Virus Activity
The exploration of heterocyclic compounds based on oxadiazole and pyridazinone frameworks has extended into the antiviral domain, with some compounds showing promising activity against the H5N1 avian influenza virus. This suggests potential applications in the development of antiviral drugs, particularly for influenza strains that pose a significant risk to human health (Flefel et al., 2012).
properties
IUPAC Name |
2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(2-fluorophenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrFN4O2/c20-13-7-5-12(6-8-13)19-22-17(27-24-19)11-25-18(26)10-9-16(23-25)14-3-1-2-4-15(14)21/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQJFYVZYJSNBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=C(C=C4)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

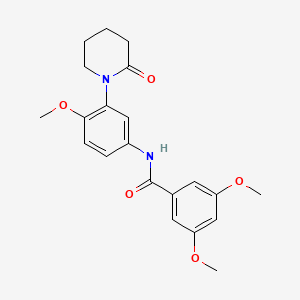
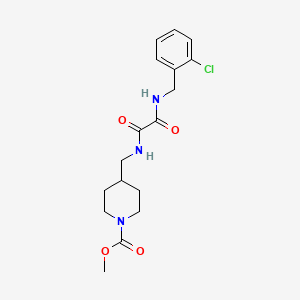

![N-({4-[(butan-2-yl)carbamoyl]phenyl}methyl)-2-chloropyridine-4-carboxamide](/img/structure/B2792783.png)
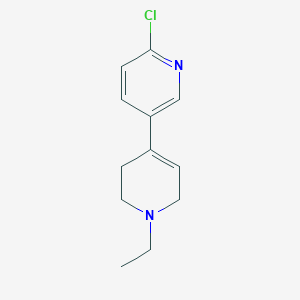

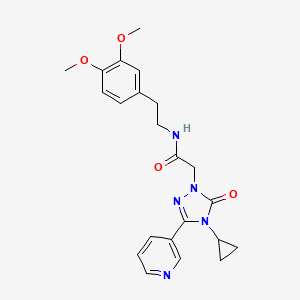

![N,N-diisopropyl-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2792791.png)
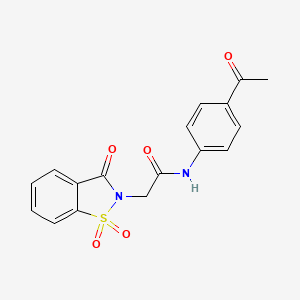
![2-[(3-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2792796.png)

![(4S)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine hydrochloride](/img/structure/B2792799.png)
